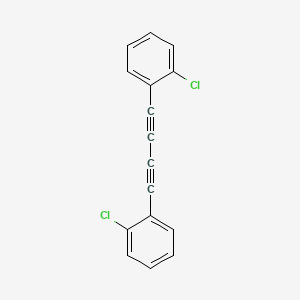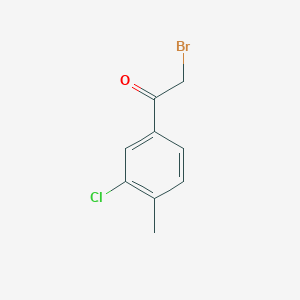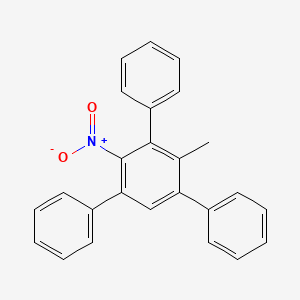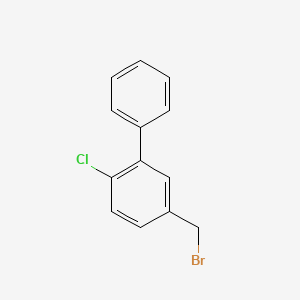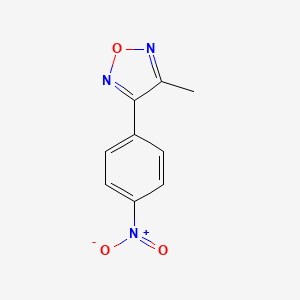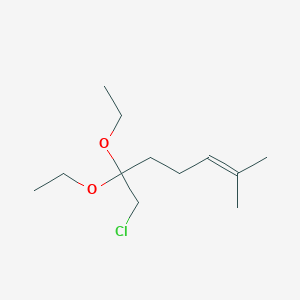
7-Chloro-6,6-diethoxy-2-methylhept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-6,6-diethoxy-2-methylhept-2-ene is an organic compound with the molecular formula C10H19ClO2 It is characterized by the presence of a chlorine atom, two ethoxy groups, and a double bond in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6,6-diethoxy-2-methylhept-2-ene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-chloro-2-methylhept-2-ene with ethanol in the presence of an acid catalyst to introduce the ethoxy groups. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-6,6-diethoxy-2-methylhept-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
7-Chloro-6,6-diethoxy-2-methylhept-2-ene has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Chloro-6,6-diethoxy-2-methylhept-2-ene involves its interaction with specific molecular targets. The chlorine atom and ethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The double bond in the structure also plays a crucial role in its chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-6,6-dimethoxy-2-methylhept-2-ene: Similar structure but with methoxy groups instead of ethoxy groups.
7-Chloro-6,6-diethoxy-2-methylhex-2-ene: Similar structure but with a different carbon chain length.
Uniqueness
7-Chloro-6,6-diethoxy-2-methylhept-2-ene is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and potential applications. The combination of chlorine and ethoxy groups provides distinct chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
87241-57-4 |
|---|---|
Formule moléculaire |
C12H23ClO2 |
Poids moléculaire |
234.76 g/mol |
Nom IUPAC |
7-chloro-6,6-diethoxy-2-methylhept-2-ene |
InChI |
InChI=1S/C12H23ClO2/c1-5-14-12(10-13,15-6-2)9-7-8-11(3)4/h8H,5-7,9-10H2,1-4H3 |
Clé InChI |
IDSKSMGXCAZKAR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCC=C(C)C)(CCl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


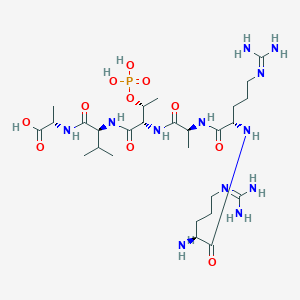
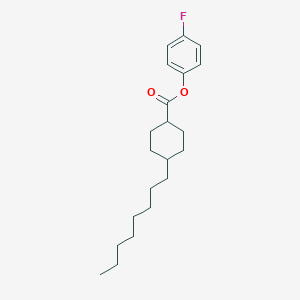
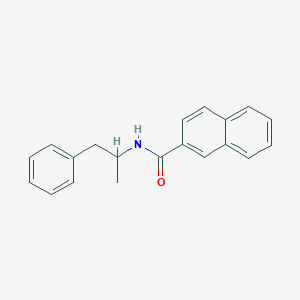

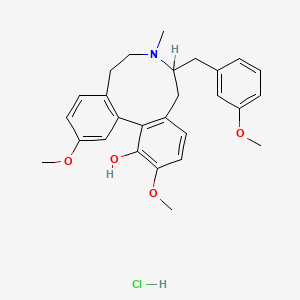
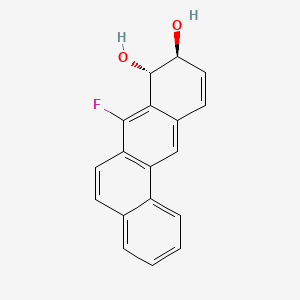
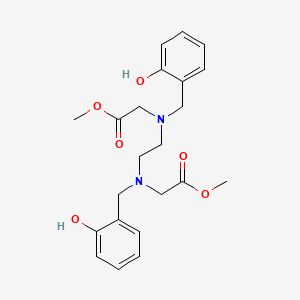
![5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14418693.png)
